molecular formula C16H11FO3 B7731893 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

Cat. No.: B7731893
M. Wt: 270.25 g/mol
InChI Key: NAPJDJCQGDTNHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one typically involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the isobenzofuran ring. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid or aluminum chloride, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isobenzofuran derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It has shown promise in biological assays for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Medicine: Research is ongoing to explore its use as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl derivatives: Compounds such as 4-fluorophenylacetic acid and 4-fluorophenylalanine share structural similarities with 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one.

    Isobenzofuran derivatives: Other isobenzofuran compounds, like phthalide and its derivatives, exhibit similar chemical properties and reactivity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the fluorophenyl and oxoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds in terms of reactivity and functionality.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJDJCQGDTNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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